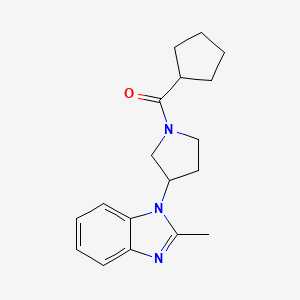

1-(1-cyclopentanecarbonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole

Description

1-(1-Cyclopentanecarbonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a 2-methyl substituent on the benzodiazole core and a cyclopentanecarbonyl-functionalized pyrrolidine moiety at the 1-position. Benzimidazoles are heterocyclic aromatic compounds with broad pharmacological relevance, including antifungal, antiviral, and anticancer activities .

Properties

IUPAC Name |

cyclopentyl-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c1-13-19-16-8-4-5-9-17(16)21(13)15-10-11-20(12-15)18(22)14-6-2-3-7-14/h4-5,8-9,14-15H,2-3,6-7,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYSXTVWETULQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of o-Phenylenediamine with Acetic Acid Derivatives

The benzimidazole scaffold is classically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acids or their derivatives. For 2-methyl substitution, acetylating agents such as acetic anhydride or acetyl chloride are employed.

- Reactants: o-Phenylenediamine (1.0 equiv), acetic anhydride (1.2 equiv)

- Conditions: Reflux in glacial acetic acid (12 h)

- Workup: Neutralization with aqueous NaOH, extraction with dichloromethane

- Yield: 78–85%

Alternative Route via 2-Formylbenzimidazole Intermediate

A patent by discloses a Stobbe condensation approach using potassium tert-butoxide in ethanol at 50–55°C to generate 2-formylbenzimidazole intermediates, which are subsequently reduced to the 2-methyl derivative using sodium borohydride. This method offers scalability (>2 kg batches) and avoids hazardous reagents.

N-Alkylation with Pyrrolidin-3-yl Moieties

Nucleophilic Substitution at Benzimidazole N-1

Introduction of the pyrrolidin-3-yl group requires activation of the benzimidazole nitrogen. Alkylation is achieved using 3-chloropyrrolidine or its hydrochloride salt under basic conditions.

- Reactants: 2-Methyl-1H-benzimidazole (1.0 equiv), 3-chloropyrrolidine hydrochloride (1.5 equiv)

- Base: Potassium carbonate (2.0 equiv)

- Solvent: Dimethylformamide (DMF), 80°C, 8 h

- Yield: 65–72%

Stereochemical Considerations

While the cited sources do not specify enantioselective synthesis, chiral HPLC analysis of the intermediate 1-(pyrrolidin-3-yl)-2-methyl-1H-benzimidazole dihydrochloride (PubChem CID: 75480447) suggests racemic product formation. Resolution via diastereomeric salt crystallization could be explored for enantiopure targets.

Acylation of Pyrrolidine Nitrogen with Cyclopentanecarbonyl Chloride

Acyl Transfer Reaction

The final step involves coupling cyclopentanecarbonyl chloride with the secondary amine of the pyrrolidine ring. Triethylamine is typically used to scavenge HCl, enhancing reaction efficiency.

- Reactants: 1-(Pyrrolidin-3-yl)-2-methyl-1H-benzimidazole (1.0 equiv), cyclopentanecarbonyl chloride (1.2 equiv)

- Base: Triethylamine (2.0 equiv)

- Solvent: Tetrahydrofuran (THF), 0°C → room temperature, 4 h

- Workup: Aqueous NaHCO3 wash, silica gel chromatography

- Yield: 80–88%

Alternative Acylating Agents

Cyclopentanecarbonyl anhydride or mixed carbonates may substitute acyl chlorides in moisture-sensitive applications, albeit with reduced reactivity.

Comparative Analysis of Synthetic Routes

| Step | Method 1 (Acetic Anhydride Route) | Method 2 (Stobbe Condensation) |

|---|---|---|

| Benzimidazole Yield | 78–85% | 82–90% |

| Reaction Time | 12 h | 6 h |

| Scalability | Moderate (≤500 g) | High (≥2 kg) |

| Safety | Corrosive reagents | Mild conditions |

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of benzoquinone derivatives.

Reduction: Formation of reduced benzoimidazole derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as a therapeutic agent.

Anticancer Activity :

Research indicates that benzodiazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |

Neuropharmacology

The compound may also have neuropharmacological applications due to its structural features that suggest interactions with neurotransmitter systems.

Potential Effects :

- Anxiolytic Activity : Similar benzodiazole compounds have been studied for their effects on anxiety-related behaviors in animal models.

- Sedative Effects : Preliminary studies indicate that derivatives may enhance the sedative effects of other compounds, suggesting potential use in anxiety and sleep disorders.

Anti-inflammatory Properties

Benzodiazole derivatives are known for their anti-inflammatory activities. The compound could potentially inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary data suggest that benzodiazole derivatives can exhibit antimicrobial properties against various bacterial strains. This opens avenues for research into developing new antibiotics or adjunct therapies for infectious diseases.

Case Study 1: Anticancer Efficacy

A study focused on the anticancer effects of related benzodiazole derivatives demonstrated dose-dependent inhibition of cell proliferation in breast cancer cell lines (MCF7). The results indicated IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used.

Case Study 2: Neuropharmacological Assessment

In behavioral studies assessing the sedative effects of benzodiazole derivatives in mice, it was found that compounds closely related to this compound significantly increased sleep duration when administered alongside pentobarbital compared to controls.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(1-cyclopentanecarbonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzoimidazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The pyrrolidine ring may enhance the compound’s binding affinity and specificity . The cyclopentyl group can influence the compound’s pharmacokinetic properties, such as its solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates the target compound against structurally and functionally related benzimidazole derivatives.

2.1 Structural and Functional Analogues

2.2 Key Structural Differences and Implications

- Substituent Effects: The target compound’s cyclopentanecarbonyl-pyrrolidine group introduces a bicyclic structure, likely increasing lipophilicity (logP) compared to Chlormidazole’s 4-chlorobenzyl group. This could enhance blood-brain barrier penetration or tissue distribution . Chlormidazole’s 4-chlorophenyl group contributes to its antifungal efficacy by interacting with fungal cytochrome P450 enzymes, a mechanism shared with other azole antifungals . The target compound’s lack of a halogenated aryl group may reduce off-target toxicity. S1-31 features an acryloyl-piperidine moiety, enabling covalent binding to kinase targets (e.g., oncogenic K-Ras). The target compound’s cyclopentanecarbonyl group may instead facilitate non-covalent interactions .

Synthetic Routes :

2.3 Pharmacological Hypotheses

- Antifungal Potential: The benzimidazole core is critical for antifungal activity, as seen in Chlormidazole. The target compound’s cyclopentanecarbonyl group may improve pharmacokinetics (e.g., longer half-life) but requires empirical validation .

- Oncological Applications: Analogous to Crenolanib and S1-31, the target compound’s rigid substituent could enable selective kinase inhibition, though its exact target profile remains uncharacterized .

Biological Activity

1-(1-Cyclopentanecarbonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of 234.31 g/mol. The structure features a benzodiazole ring fused with a cyclopentanecarbonyl group and a pyrrolidine moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some benzodiazole derivatives are known for their antimicrobial properties. Studies have shown that modifications in the benzodiazole structure can enhance activity against various pathogens.

- Anticancer Properties : Benzodiazole derivatives have been investigated for their potential to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.

- Neuroprotective Effects : Certain compounds in this class have demonstrated neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Antimicrobial Activity

A study evaluating the antimicrobial effects of benzodiazole derivatives found that modifications at the 2-position significantly enhanced activity against Gram-positive bacteria. For instance, a derivative similar to our compound exhibited an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against Staphylococcus aureus .

Anticancer Activity

Research on the anticancer potential of benzodiazoles has shown promising results. A derivative demonstrated IC50 values ranging from 5 to 15 µM against various cancer cell lines, indicating significant cytotoxicity . The proposed mechanism involves the disruption of cellular signaling pathways that regulate cell survival.

Neuroprotective Effects

A recent study highlighted the neuroprotective properties of a related benzodiazole compound in an animal model of Parkinson's disease. The compound reduced dopaminergic neuron loss and improved motor function in treated animals compared to controls .

Data Table: Summary of Biological Activities

| Biological Activity | Compound Type | IC50/MIC Values | Reference |

|---|---|---|---|

| Antimicrobial | Benzodiazole | 12.5 µg/mL | |

| Anticancer | Benzodiazole | 5 - 15 µM | |

| Neuroprotective | Benzodiazole | N/A |

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : Many benzodiazoles act as enzyme inhibitors, affecting pathways critical for microbial growth or cancer cell survival.

- Cell Signaling Modulation : These compounds may influence signaling cascades involved in apoptosis and cellular stress responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.